
Di(pyridin-3-yl)methanone CAS number and
IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Di(pyridin-3-yl)methanone

Cat. No.: B189070 Get Quote

Di(pyridin-3-yl)methanone: A Technical Guide
CAS Number: 35779-35-2 IUPAC Name: Di(pyridin-3-yl)methanone

This technical guide provides a comprehensive overview of Di(pyridin-3-yl)methanone, a

heterocyclic ketone with potential applications in coordination chemistry, catalysis, and drug

development. Due to the limited availability of published data specifically for Di(pyridin-3-
yl)methanone, this guide also includes relevant information on closely related pyridine

derivatives to provide a broader context for its potential properties and applications.

Chemical and Physical Properties
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Property Value Source

Molecular Formula C₁₁H₈N₂O --INVALID-LINK--

Molecular Weight 184.19 g/mol --INVALID-LINK--

Appearance Solid --INVALID-LINK--

InChI

1S/C11H8N2O/c14-11(9-3-1-

5-12-7-9)10-4-2-6-13-8-10/h1-

8H

--INVALID-LINK--

InChI Key
AQLPDLOXKZRZEV-

UHFFFAOYSA-N
--INVALID-LINK--

SMILES O=C(c1cccnc1)c2cccnc2 --INVALID-LINK--

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of Di(pyridin-3-yl)methanone
is not readily available in the reviewed literature, general methods for the synthesis of diaryl

ketones and pyridine derivatives can be adapted. One potential synthetic route could involve

the oxidation of the corresponding secondary alcohol, di(pyridin-3-yl)methanol.

General Experimental Protocol for Oxidation (Hypothetical):

A general procedure for the oxidation of a secondary alcohol to a ketone is provided below as a

potential synthetic route. Note: This is a generalized protocol and would require optimization for

the specific synthesis of Di(pyridin-3-yl)methanone.

Dissolution: Dissolve di(pyridin-3-yl)methanol in a suitable organic solvent (e.g.,

dichloromethane, acetone).

Oxidant Addition: Add a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC),

Jones reagent, or a Swern oxidation system) to the solution at a controlled temperature

(often 0 °C to room temperature).

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography

(TLC) or gas chromatography-mass spectrometry (GC-MS).
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Work-up: Upon completion, quench the reaction and perform an aqueous work-up to remove

the oxidant and any inorganic byproducts.

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer

over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate the solvent under reduced

pressure. The crude product can then be purified by column chromatography on silica gel.

Characterization Data (Predicted and from Related Compounds):

Specific spectral data for Di(pyridin-3-yl)methanone is not widely published. However, based

on the analysis of related pyridine and ketone compounds, the following characteristic spectral

features can be anticipated:

¹H NMR: Resonances in the aromatic region (δ 7.0-9.0 ppm) corresponding to the protons

on the two pyridine rings. The chemical shifts and coupling patterns would be indicative of

the 3-substitution pattern.

¹³C NMR: A resonance for the carbonyl carbon (C=O) typically in the range of δ 180-200

ppm. Aromatic carbon signals would also be present in the region of δ 120-150 ppm.

IR Spectroscopy: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to

the C=O stretching vibration of the ketone. C-H stretching and C=N/C=C stretching

vibrations of the pyridine rings would also be observable.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 184, with

fragmentation patterns characteristic of pyridine and ketone moieties.

Potential Applications and Biological Activity
The scientific literature on the specific biological activity of Di(pyridin-3-yl)methanone is

limited.[1] However, the pyridine and ketone moieties are present in numerous biologically

active compounds, suggesting potential avenues for research.

Coordination Chemistry and Catalysis:

The nitrogen atoms in the pyridine rings of Di(pyridin-3-yl)methanone possess lone pairs of

electrons, making the molecule a potential ligand for coordination to metal ions. This chelating
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ability could allow it to act as a linker in the formation of coordination polymers and metal-

organic frameworks (MOFs).[1] Such complexes have potential applications in catalysis, gas

storage, and materials science. For instance, the related compound, di(pyridin-2-yl)methanone,

has been utilized as a ligand in catalytic reactions.

Drug Development and Medicinal Chemistry:

Pyridine derivatives are a common scaffold in medicinal chemistry, exhibiting a wide range of

biological activities including antibacterial, anticancer, and enzyme inhibitory effects.

Antibacterial Activity: Derivatives of 3-(pyridin-3-yl)-2-oxazolidinone have been synthesized

and evaluated for their in vitro antibacterial activity, showing promising results against Gram-

positive bacteria.

Anticancer Activity: Pyridin-3-yl pyrimidines have been investigated as potent Bcr-Abl

inhibitors for their potential anticancer activity. Additionally, some piperidone compounds

have demonstrated tumor-selective cytotoxicity on leukemia cells.

Enzyme Inhibition: The pyridinone core is found in various enzyme inhibitors, and derivatives

have been explored for their inhibitory activity against targets such as PIM-1 kinase.

While no specific studies on the cytotoxicity or enzyme inhibition of Di(pyridin-3-yl)methanone
were found, its structural similarity to other biologically active pyridine-containing molecules

suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic

agents. Further biological screening is necessary to explore its potential in drug development.

Signaling Pathways and Logical Relationships
Given the lack of specific biological data for Di(pyridin-3-yl)methanone, a signaling pathway

diagram cannot be constructed for this compound. However, a logical workflow for its potential

investigation in a drug discovery context can be visualized.
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Hypothetical Drug Discovery Workflow for Di(pyridin-3-yl)methanone
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Conclusion
Di(pyridin-3-yl)methanone is a molecule with established chemical properties but limited

documented biological activity. Its structural features suggest potential as a versatile ligand in

coordination chemistry and as a scaffold for the development of new therapeutic agents.

Further research, including the development of robust synthetic protocols and comprehensive

biological screening, is required to fully elucidate its potential in various scientific and medicinal

applications. This guide serves as a foundational resource for researchers and professionals

interested in exploring the properties and applications of this and related pyridine-based

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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